molecular formula C18H30N2 B1386867 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine CAS No. 1172787-19-7

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine

Cat. No. B1386867
M. Wt: 274.4 g/mol
InChI Key: JEACVACFFPKQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine (NBTQMA) is a synthetic quinoline-based compound that has been studied for its biological activities. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidative, and anti-cancer effects. NBTQMA is a promising compound for further research and development due to its potential pharmacological applications.

Scientific Research Applications

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been studied for its potential applications in pharmacology. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been shown to possess anti-bacterial, anti-fungal, and anti-viral activity. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been found to interact with various cellular targets, including the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory mediators. N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has also been found to inhibit the release of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species (ROS). In addition, N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been found to modulate the activity of transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of inflammatory and immune responses.

Biochemical And Physiological Effects

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been found to possess anti-bacterial, anti-fungal, and anti-viral activity. It has also been shown to modulate the activity of transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of inflammatory and immune responses.

Advantages And Limitations For Lab Experiments

The advantages of using N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine in laboratory experiments include its low toxicity, its ability to target multiple cellular targets, and its ability to modulate the activity of transcription factors. The main limitation of using N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine in laboratory experiments is its low solubility in aqueous media, which can limit its use in certain experiments.

Future Directions

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has potential applications in the treatment of various diseases, including diabetes, cardiovascular diseases, and neurological disorders. Additionally, further research is needed to explore the potential of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine as an anti-bacterial, anti-fungal, and anti-viral agent. In addition, further research is needed to explore the potential of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine as an adjuvant for cancer immunotherapy. Furthermore, further research is needed to explore the potential of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammatory and immune responses. Finally, further research is needed to explore the potential of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine as an inhibitor of the STAT3 pathway, which is involved in the regulation of cell proliferation and apoptosis.

properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-4-6-11-20-12-7-8-17-13-16(9-10-18(17)20)14-19-15(3)5-2/h9-10,13,15,19H,4-8,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEACVACFFPKQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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